Methyl 4-[(5-amino-1,3-benzothiazol-2-yl)carbamoyl]benzoate
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Overview
Description
Methyl 4-[(5-amino-1,3-benzothiazol-2-yl)carbamoyl]benzoate is a complex organic compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(5-amino-1,3-benzothiazol-2-yl)carbamoyl]benzoate typically involves multiple steps. One common method is the Knoevenagel condensation reaction, which involves the reaction of 2-mercapto benzothiazole with substituted aldehydes in the presence of a catalyst such as L-proline . This reaction is often carried out in ethanol as a solvent.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5-amino-1,3-benzothiazol-2-yl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 4-[(5-amino-1,3-benzothiazol-2-yl)carbamoyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-tubercular and anti-cancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of methyl 4-[(5-amino-1,3-benzothiazol-2-yl)carbamoyl]benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular pathways, leading to the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: These compounds share a similar benzothiazole core but differ in their substituents, leading to variations in their biological activity.
Benzoxazoles: Similar in structure but contain an oxygen atom instead of sulfur, resulting in different chemical properties.
Uniqueness
Methyl 4-[(5-amino-1,3-benzothiazol-2-yl)carbamoyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .
Properties
CAS No. |
313233-14-6 |
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Molecular Formula |
C16H13N3O3S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
methyl 4-[(5-amino-1,3-benzothiazol-2-yl)carbamoyl]benzoate |
InChI |
InChI=1S/C16H13N3O3S/c1-22-15(21)10-4-2-9(3-5-10)14(20)19-16-18-12-8-11(17)6-7-13(12)23-16/h2-8H,17H2,1H3,(H,18,19,20) |
InChI Key |
SMTPPSNSANMJKU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3)N |
Origin of Product |
United States |
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